molecular formula C19H21N3O3S B1683782 SU6656

SU6656

カタログ番号: B1683782
分子量: 371.5 g/mol
InChIキー: LOGJQOUIVKBFGH-YBEGLDIGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SU6656は、主にSrcファミリーのタンパク質チロシンキナーゼを標的とする低分子阻害剤です。 ファルマシアの子会社であるバイオテクノロジー企業SUGEN社によって、2000年に開発されました . この化合物は、Src、Yes、Lyn、Fynを含むSrcファミリーキナーゼをさまざまな効力で阻害する能力で知られています . This compoundは、細胞シグナル伝達やさまざまな生物学的プロセスにおけるSrcファミリーキナーゼの役割を調査するための研究ツールとして広く使用されてきました。

科学的研究の応用

Introduction to SU6656

This compound is a selective inhibitor of Src family kinases, developed in 2000 by SUGEN Inc. (a subsidiary of Pharmacia). It has been primarily utilized in research to investigate the functions of Src kinases in cellular signal transduction processes. The compound has shown potential in various applications, particularly in cancer research and developmental biology.

Cancer Research

Inhibition of mTOR Signaling Pathway
this compound has been shown to inhibit the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, which is critical in cancer cell proliferation. A study demonstrated that treatment with this compound resulted in decreased phosphorylation of mTOR and its downstream targets, indicating its effectiveness in suppressing mTORC1 signaling in melanoma cells. This inhibition was more pronounced than that achieved with rapamycin, a well-known mTOR inhibitor .

Cell Proliferation and Tumor Growth
In experiments with HBL melanoma cells, this compound significantly reduced cell proliferation and colony formation in soft agar assays, suggesting its potential as a therapeutic agent against melanoma. The compound's ability to inhibit Src activity appears to be a promising strategy for enhancing cancer treatment outcomes .

Signal Transduction Studies

Investigating Src Family Kinases
this compound serves as a valuable tool for dissecting the roles of Src family kinases in various signaling pathways. Research has confirmed that these kinases are essential for processes such as Myc induction and DNA synthesis in response to platelet-derived growth factor stimulation. By comparing phosphorylation events in treated versus untreated cells, researchers have identified specific substrates that are regulated by Src kinases .

Developmental Biology

Modulation of Epithelial Differentiation
In studies involving human pluripotent stem cells (hPSCs), this compound treatment led to the modulation of β-catenin localization, promoting the differentiation of hPSCs into simple epithelial cells. This process was characterized by an increase in cytokeratin expression while repressing pluripotency markers like Oct4. Such findings suggest that this compound may facilitate the generation of specific cell types for regenerative medicine applications .

Neurological Research

Effects on Nicotine Withdrawal Syndrome
Recent studies have indicated that this compound can attenuate nicotine withdrawal symptoms in experimental models. This suggests potential applications for this compound in treating addiction-related disorders by modulating neurotransmitter signaling pathways influenced by Src kinases .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application Area Key Findings
Cancer Research Inhibits mTORC1 signaling; reduces melanoma cell proliferation; enhances therapeutic outcomes.
Signal Transduction Studies Essential for Myc induction and DNA synthesis; identifies specific substrates for Src kinases.
Developmental Biology Promotes differentiation of hPSCs into epithelial cells; modulates β-catenin localization.
Neurological Research Attenuates nicotine withdrawal symptoms; potential application in addiction treatment.

作用機序

SU6656は、Srcファミリーキナーゼの活性を阻害することによってその効果を発揮します。これらのキナーゼのATP結合部位に結合して、標的タンパク質へのリン酸基の移動を防ぎます。 この阻害は、細胞の増殖、分化、生存に関与する下流のシグナル伝達経路を混乱させます . さらに、this compoundは、LKB1による増強されたリン酸化を含む逆説的なメカニズムを通じて、AMP活性化プロテインキナーゼ(AMPK)を活性化することが示されています .

準備方法

合成経路と反応条件

SU6656の合成は、コアインドール構造の調製から始まるいくつかのステップを伴います。主なステップには、次のものがあります。

    インドールコアの形成: インドールコアは、適切な出発物質の縮合を含む一連の反応によって合成されます。

    スルホンアミドの形成: インドールコアは次にスルホニルクロリドと反応して、スルホンアミド基を導入します。

    最終的な修飾:

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、効率的な触媒の使用、反応条件の最適化、および最終生成物の高収率と高純度を確保するための精製技術が含まれます .

化学反応の分析

反応の種類

SU6656は、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

主な生成物

これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はスルホキシドまたはスルホンを生成する可能性がありますが、還元はアミンまたはアルコールを生成する可能性があります .

科学研究への応用

This compoundは、次のような幅広い科学研究への応用があります。

    化学: Srcファミリーキナーゼの阻害とそのさまざまな化学反応における役割を研究するためのツールとして使用されます。

    生物学: 細胞の増殖、分化、移動など、Srcファミリーキナーゼを含む細胞シグナル伝達経路を調査するために使用されます。

    医学: Srcファミリーキナーゼは腫瘍の増殖と転移にしばしば関与するため、がん研究における潜在的な治療的用途について検討されています。

    産業: キナーゼ阻害剤や他の医薬品化合物の開発に使用されています.

類似化合物との比較

類似化合物

SU6656の独自性

This compoundは、Srcファミリーキナーゼに対する選択性と、このファミリーの複数のメンバーをさまざまな効力で阻害する能力においてユニークです。 それは、さまざまな生物学的プロセスにおけるSrcキナーゼの役割を解明するための研究ツールとして広く使用されており、基礎研究と応用研究の両方において貴重な化合物となっています .

生物活性

SU 6656 is a selective inhibitor of Src family kinases (SFKs), which play crucial roles in various cellular processes, including proliferation, differentiation, and survival. This article reviews the biological activity of SU 6656, focusing on its mechanisms of action, effects on different cell types, and implications for therapeutic applications.

SU 6656 selectively inhibits Src and other members of the Src family, impacting multiple signaling pathways. The compound has been shown to block platelet-derived growth factor (PDGF)-stimulated DNA synthesis in NIH 3T3 fibroblasts by interfering with Src-mediated phosphorylation events. Specifically, it inhibits the phosphorylation of substrates such as c-Cbl and protein kinase C δ while leaving others like phospholipase C-γ unaffected .

Moreover, SU 6656 has been implicated in the activation of AMP-activated protein kinase (AMPK), which is known to regulate energy homeostasis. Interestingly, while SU 6656 is a potent AMPK inhibitor, it paradoxically promotes Thr172 phosphorylation by LKB1, enhancing downstream target phosphorylation .

Induction of Polyploidization

Research indicates that SU 6656 can induce polyploidization in human leukemic cell lines and primary bone marrow progenitors. This effect suggests potential applications in hematological malignancies where polyploidy may contribute to tumor progression .

Impact on Head and Neck Tumor Cells

In studies involving head and neck squamous cell carcinoma (HNSCC), SU 6656 demonstrated varying effects depending on the baseline SFK activity of the cells. While proliferation was inhibited across different cell lines, SU 6656 showed moderate efficacy compared to other inhibitors like dasatinib .

Case Studies and Research Findings

  • NIH 3T3 Fibroblasts : Inhibition of PDGF-stimulated DNA synthesis confirmed the role of Src kinases in growth factor signaling. Microinjection experiments with mutated Shc demonstrated that specific tyrosine residues are critical for Src-mediated signaling pathways .
  • Leukemic Cell Lines : The induction of polyploidy by SU 6656 highlights its potential as a therapeutic agent in leukemia treatment. The study showed that treatment led to significant maturation changes in these cells .
  • HNSCC Cells : A comparative analysis revealed that cells with higher basal SFK activity were more sensitive to SU 6656 treatment, indicating that baseline kinase activity may predict therapeutic response .

Summary Table of Biological Activities

Activity Cell Type Effect Observed Reference
PDGF-stimulated DNA synthesisNIH 3T3 FibroblastsInhibition via Src family kinases
PolyploidizationLeukemic Cell LinesInduction and maturation
Proliferation inhibitionHNSCC CellsModerate efficacy compared to dasatinib
AMPK ActivationHEK293 CellsParadoxical activation

特性

IUPAC Name

(3Z)-N,N-dimethyl-2-oxo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-1H-indole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-22(2)26(24,25)14-7-8-18-15(11-14)16(19(23)21-18)10-13-9-12-5-3-4-6-17(12)20-13/h7-11,20H,3-6H2,1-2H3,(H,21,23)/b16-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGJQOUIVKBFGH-YBEGLDIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)C2=CC3=CC4=C(N3)CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC\2=C(C=C1)NC(=O)/C2=C\C3=CC4=C(N3)CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
SU 6656
Reactant of Route 2
Reactant of Route 2
SU 6656
Reactant of Route 3
Reactant of Route 3
SU 6656
Reactant of Route 4
Reactant of Route 4
SU 6656
Reactant of Route 5
Reactant of Route 5
SU 6656
Reactant of Route 6
SU 6656
Customer
Q & A

A: SU6656 is a selective inhibitor of Src family kinases (SFKs), exhibiting activity against Src, Yes, Lyn, and Fyn. []

A: While the precise binding mechanism remains unclear, research indicates that this compound competes with ATP for binding to the kinase domain of Src, thereby inhibiting its activity. [, , ]

ANone: this compound treatment leads to a variety of downstream effects, which vary depending on the cell type and context. These effects include:

  • Inhibition of cell proliferation: This is often observed in cancer cell lines where SFK activity is implicated in driving proliferation. [, , ]
  • Induction of apoptosis: this compound can trigger programmed cell death in certain cell types, particularly in cancer cells. [, , ]
  • Modulation of cell signaling pathways: this compound can affect signaling cascades like MAPK, PI3K/Akt, and Rho/Rho-kinase, impacting cellular processes like growth, survival, and migration. [, , , ]
  • Impairment of cell migration and invasion: This has been reported in various cancer cells, highlighting the role of SFKs in these processes. [, , ]

ANone: The molecular formula of this compound is C20H20N4O3S, and its molecular weight is 396.47 g/mol.

ANone: Spectroscopic data, such as NMR and mass spectrometry, are crucial for structural characterization. While the provided research abstracts do not contain this information, it is likely available in the primary literature and chemical databases.

A: this compound shows a solubility of 18.5 mg/mL in DMSO. []

A: Yes, this compound has demonstrated efficacy in various cell-based assays. For instance, it inhibits the proliferation of several cancer cell lines, including those derived from anaplastic thyroid carcinoma, melanoma, and gastrointestinal stromal tumors. [, , ] Additionally, it induces polyploidization in leukemic cell lines and primary bone marrow. []

ANone: this compound has been studied in various animal models. For example:

  • It attenuates ischemic postconditioning-induced neuroprotective effects in a mouse model of stroke. []
  • It enhances the antitumor effects of immunotoxins in mouse xenograft tumor models. []
  • It attenuates mecamylamine-precipitated nicotine withdrawal syndrome in mice. []

ANone: The provided abstracts do not mention clinical trials. While this compound has been instrumental in research, it has not progressed to clinical trials as a therapeutic agent.

A: While this compound exhibits selectivity for SFKs, some studies suggest it might also inhibit other kinases, such as the TGF-β receptor, albeit at higher concentrations. [, ] Therefore, careful interpretation of results and the use of appropriate controls are essential.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。